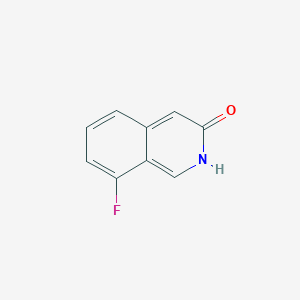
1,3,5-Triazine-2,4,6-triamine,n2,n4,n6-tris(1,1,3,3-tetramethylbutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n’,n’'-Tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine: is a complex organic compound known for its unique structural properties and applications in various fields. This compound belongs to the class of triazine derivatives, which are characterized by a six-membered ring containing three nitrogen atoms at alternating positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n,n’,n’'-Tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of 2,4,4-trimethylpentan-2-amine with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: n,n’,n’'-Tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the alkyl groups is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Various nucleophiles; solvents like ethanol or acetonitrile.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, n,n’,n’'-Tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: The compound is investigated for its potential as a bioactive molecule. Its derivatives are studied for their antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.
Medicine: In medicine, research focuses on the compound’s potential as an anticancer agent. Its ability to interact with DNA and inhibit cell proliferation is of particular interest.
Industry: Industrially, the compound is used as an additive in polymers to enhance their thermal stability and mechanical properties. It is also used in the production of high-performance coatings and adhesives.
Mécanisme D'action
The mechanism of action of n,n’,n’'-Tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. In biological systems, it can bind to DNA, interfering with the replication process and leading to cell death. The compound’s triazine ring structure allows it to form stable complexes with metal ions, which can catalyze various chemical reactions.
Comparaison Avec Des Composés Similaires
Melamine: Another triazine derivative, known for its use in the production of melamine resins.
Cyanuric Acid: A triazine compound used in swimming pool water treatment.
Atrazine: A triazine herbicide used for weed control in agriculture.
Uniqueness: n,n’,n’'-Tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine stands out due to its bulky alkyl groups, which provide steric hindrance and enhance its stability. This unique structure allows it to form more stable complexes with metal ions and exhibit distinct biological activities compared to other triazine derivatives.
Propriétés
Numéro CAS |
21840-38-0 |
|---|---|
Formule moléculaire |
C27H54N6 |
Poids moléculaire |
462.8 g/mol |
Nom IUPAC |
2-N,4-N,6-N-tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C27H54N6/c1-22(2,3)16-25(10,11)31-19-28-20(32-26(12,13)17-23(4,5)6)30-21(29-19)33-27(14,15)18-24(7,8)9/h16-18H2,1-15H3,(H3,28,29,30,31,32,33) |
Clé InChI |
DBUFHHJVYLAZLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)NC1=NC(=NC(=N1)NC(C)(C)CC(C)(C)C)NC(C)(C)CC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzenesulfonamide](/img/structure/B8771951.png)
![Tert-butyl 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethylcarbamate](/img/structure/B8771955.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B8771964.png)
![5-Bromo-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B8771970.png)
